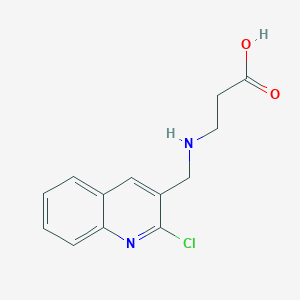
6-Methyl-2-styrylquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-styrylquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a styryl group and a methyl group in the quinazolinone structure may impart unique chemical and biological properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-styrylquinazolin-4(1H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the reaction of 6-methyl-2-aminobenzamide with cinnamaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This may include using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to increase yield and reduce production costs.
化学反応の分析
Types of Reactions
6-Methyl-2-styrylquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The styryl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction may produce dihydroquinazolinone derivatives.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound could be explored for its potential therapeutic applications in treating various diseases.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 6-Methyl-2-styrylquinazolin-4(1H)-one would depend on its specific biological activity. Generally, quinazolinone derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the styryl and methyl groups may influence the compound’s binding affinity and selectivity for these targets.
類似化合物との比較
Similar Compounds
2-Styrylquinazolin-4(1H)-one: Lacks the methyl group at the 6-position.
6-Methylquinazolin-4(1H)-one: Lacks the styryl group.
Quinazolin-4(1H)-one: Lacks both the styryl and methyl groups.
Uniqueness
6-Methyl-2-styrylquinazolin-4(1H)-one is unique due to the presence of both the styryl and methyl groups, which may impart distinct chemical and biological properties compared to other quinazolinone derivatives. These structural features could influence the compound’s reactivity, stability, and interactions with biological targets.
特性
分子式 |
C17H14N2O |
|---|---|
分子量 |
262.30 g/mol |
IUPAC名 |
6-methyl-2-[(E)-2-phenylethenyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H14N2O/c1-12-7-9-15-14(11-12)17(20)19-16(18-15)10-8-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20)/b10-8+ |
InChIキー |
NLNDHQDYCBFJGQ-CSKARUKUSA-N |
異性体SMILES |
CC1=CC2=C(C=C1)N=C(NC2=O)/C=C/C3=CC=CC=C3 |
正規SMILES |
CC1=CC2=C(C=C1)N=C(NC2=O)C=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![9-tert-Butyl-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11854052.png)
![6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11854055.png)



